Cas no 1261949-79-4 (3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid)

3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid 化学的及び物理的性質
名前と識別子
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- MFCD18321536
- 6'-Fluoro-5-methoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid
- 1261949-79-4
- 3-(5-CARBOXY-2-FLUOROPHENYL)-5-METHOXYBENZOIC ACID
- DTXSID00690965
- 3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid, 95%
- 3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid
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- MDL: MFCD18321536
- インチ: InChI=1S/C15H11FO5/c1-21-11-5-9(4-10(6-11)15(19)20)12-7-8(14(17)18)2-3-13(12)16/h2-7H,1H3,(H,17,18)(H,19,20)
- InChIKey: LXLHUINOYSISPW-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 290.05905161Da
- どういたいしつりょう: 290.05905161Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 400
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB328764-5 g |
3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid, 95%; . |
1261949-79-4 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB328764-5g |
3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid, 95%; . |
1261949-79-4 | 95% | 5g |
€1159.00 | 2025-03-19 |
3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acidに関する追加情報
Introduction to 3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid (CAS No: 1261949-79-4)
3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid, identified by the Chemical Abstracts Service Number (CAS No) 1261949-79-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This benzoic acid derivative features a unique structural motif combining a fluoro-substituted phenyl ring with a carboxylic acid group at the 5-position and a methoxy group at the 3-position. Such structural features make it a promising candidate for further exploration in medicinal chemistry, particularly in the development of novel therapeutic agents.
The compound’s molecular structure, characterized by its aromatic system and functional groups, positions it as a versatile building block for synthesizing more complex molecules. The presence of both electron-withdrawing (carboxylic acid) and electron-donating (methoxy) groups on the benzene ring suggests potential for diverse interactions with biological targets, including enzymes and receptors. This balance of functional groups enhances its utility in drug design, allowing for fine-tuning of physicochemical properties such as solubility, permeability, and binding affinity.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding interactions with biological macromolecules. The fluorine atom in the 2-position of the phenyl ring in 3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid contributes to these desirable properties, making it an attractive scaffold for medicinal chemists. Furthermore, the carboxylic acid moiety provides a site for further derivatization, enabling the creation of ester analogs, amides, or other pharmacophores that may enhance drug-like characteristics.
One of the most compelling aspects of this compound is its potential application in the synthesis of inhibitors targeting inflammatory pathways. The structural framework of 3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid bears resemblance to known bioactive molecules that modulate enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are central to inflammatory responses. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against these enzymes, potentially offering a new approach to treating chronic inflammatory diseases.
Moreover, the methoxy group at the 3-position introduces additional conformational flexibility, which can be exploited to optimize binding interactions with protein targets. This feature is particularly valuable in drug design, as it allows for precise tuning of molecular shape and electronic distribution to achieve high selectivity. Such selectivity is crucial for minimizing side effects and improving overall therapeutic efficacy.
Recent advancements in synthetic methodologies have enabled more efficient access to structurally complex molecules like 3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid. Techniques such as palladium-catalyzed cross-coupling reactions and flow chemistry have streamlined the synthesis process, making it more scalable and cost-effective. These improvements have opened up new avenues for exploring derivatives of this compound, further expanding its potential applications in drug discovery.
The compound’s physicochemical properties also make it suitable for formulation into various pharmaceutical dosage forms. Its solubility profile can be modulated through structural modifications, allowing for the development of oral solids, liquids, or even transdermal formulations. This flexibility is essential for achieving optimal bioavailability and patient compliance in therapeutic regimens.
In conclusion,3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid (CAS No: 1261949-79-4) represents a promising scaffold for medicinal chemistry research. Its unique structural features, combined with its potential biological activity and synthetic accessibility, make it an attractive candidate for further investigation. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutics targeting inflammation and other complex diseases.
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